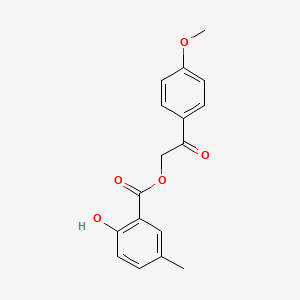
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate" is a chemical compound with potential applications in various fields due to its unique structure and properties. Research into its synthesis, structure, and properties helps to understand its behavior and potential applications better.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including carboxylation, methylation, and reactions with diazomethane. For instance, the synthesis of methyl 2-hydroxy-4-methoxy-6-phenylbenzoate was achieved by treating methyl 6-phenyl-0-resorcylate with diazomethane, showcasing a method that could be adapted for related compounds (Howarth & Harris, 1968).
Molecular Structure Analysis
Molecular structure and spectroscopic analysis are crucial for understanding the chemical behavior of compounds. For example, a novel curcumin ester's structure was elucidated using FT-IR, NMR, mass, and UV–visible spectroscopy, combined with theoretical calculations (Srivastava et al., 2017).
Chemical Reactions and Properties
Chemical reactions and properties, such as fungicidal activity, are key areas of research. For example, novel antifungals derived from (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate were synthesized and demonstrated moderate to high activities against phytopathogenic fungi, indicating the potential utility of similar compounds in crop protection (Yang et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and stability, play a crucial role in the practical applications of chemical compounds. For example, the synthesis and characterization of related compounds often involve assessing their stability under different conditions and their solubility in various solvents.
Chemical Properties Analysis
Chemical properties, including reactivity, bond formation, and interaction with other molecules, are essential for determining a compound's potential applications. Theoretical and experimental studies, such as those involving Density Functional Theory (DFT), help in understanding these properties in depth. For instance, quantum chemical calculations were performed to understand the chemical behavior of similar compounds, providing insights into their reactivity and interactions (Kotan & Yuksek, 2021).
科学的研究の応用
Parabens and Environmental Impact Parabens, including methylparaben and propylparaben, are widely used as preservatives in cosmetics, pharmaceuticals, and foods. Their ubiquity in consumer products leads to continuous environmental release, particularly into aquatic environments. Parabens are considered emerging contaminants due to their endocrine-disrupting potential. Despite wastewater treatments being somewhat effective at removing parabens, these compounds persist at low concentrations in effluents and are ubiquitous in surface waters and sediments. The environmental fate of parabens, including their biodegradability and potential to form chlorinated by-products, is a significant area of research. These by-products may exhibit increased stability and persistency, necessitating further studies on their toxicity (Haman et al., 2015).
Pharmaceutical Impurities and Synthesis Innovations Research on pharmaceutical impurities, such as those found in proton pump inhibitors like omeprazole, highlights the importance of understanding and controlling the synthesis processes to minimize potential health risks. Novel synthesis methods have been developed for omeprazole and its impurities, providing insights into the complexity of pharmaceutical production and the need for high-purity ingredients (Saini et al., 2019).
Antioxidant Activity and Analytical Methods The evaluation of antioxidant activity is crucial in various fields, from food science to pharmaceuticals. Analytical methods such as ORAC, HORAC, TRAP, and TOSC tests, along with electron transfer-based tests like CUPRAC and FRAP, are employed to assess the antioxidant capacity of compounds. These methods, relying on spectrophotometry, highlight the significance of understanding chemical interactions and the potential health benefits of antioxidants (Munteanu & Apetrei, 2021).
Endocrine and Health Implications The endocrine-disrupting effects of parabens, a group related to esters of p-hydroxybenzoic acid, have been extensively documented. These effects, along with potential androgen antagonist activity, enzyme inhibition, and genotoxic activity, underscore the complexity of assessing health risks associated with chemical exposure. Studies suggest the need for detailed evaluation of these compounds, especially in consumer products, to understand their impact on health, including breast cancer incidence and reproductive functions (Darbre & Harvey, 2008).
Safety And Hazards
- The compound is considered harmful if ingested, inhaled, or absorbed through the skin.
- It may cause skin and eye irritation.
- Proper protective equipment (gloves, eyeshields) should be used when handling it.
将来の方向性
- Further research is needed to explore its potential applications in drug development, especially considering its unique structure and potential biological activities.
- Investigate its interactions with specific enzymes or receptors to understand its mechanism of action better.
特性
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-hydroxy-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11-3-8-15(18)14(9-11)17(20)22-10-16(19)12-4-6-13(21-2)7-5-12/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBCTMGFGIFKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)OCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

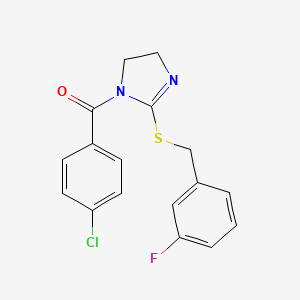
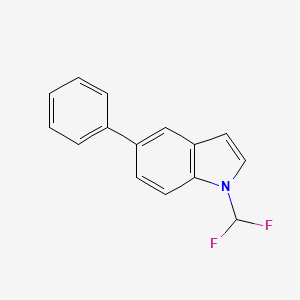
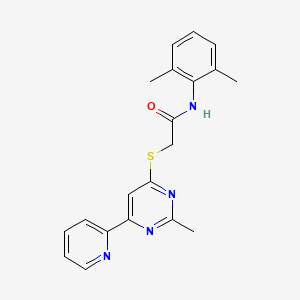
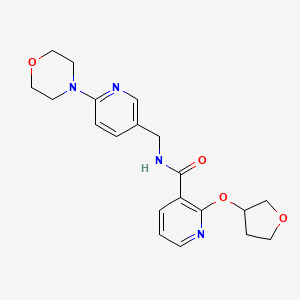
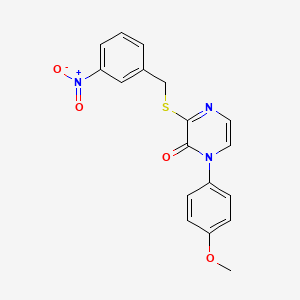
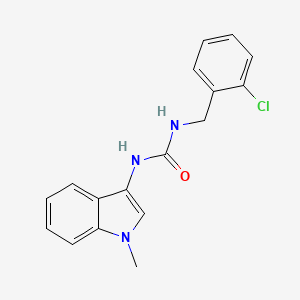
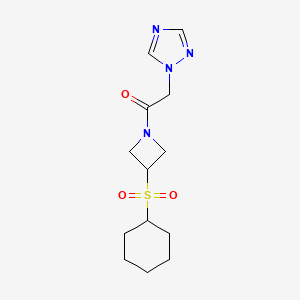
![3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)
![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)
![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)
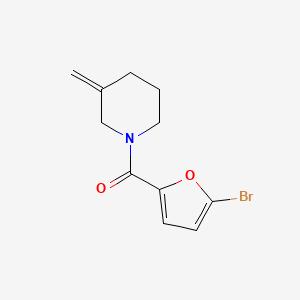
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2498971.png)
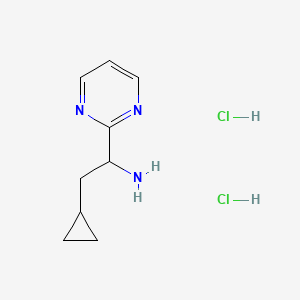
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2498974.png)